2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Description

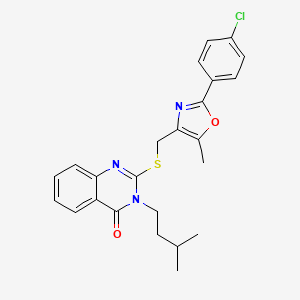

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolinone core linked via a thioether bridge to a substituted oxazole moiety. Key structural elements include:

- Quinazolin-4(3H)-one backbone: A nitrogen-containing bicyclic system known for its prevalence in pharmacologically active compounds.

- 3-Isopentyl substituent: A branched alkyl chain that may enhance lipophilicity and influence binding interactions.

- Oxazole ring: A five-membered heterocycle with a 4-chlorophenyl group at position 2 and a methyl group at position 5, contributing to electronic and steric properties.

Structural characterization likely employs single-crystal X-ray diffraction (using programs like SHELX ) and spectroscopic techniques (NMR, HR-MS) .

Properties

IUPAC Name |

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O2S/c1-15(2)12-13-28-23(29)19-6-4-5-7-20(19)27-24(28)31-14-21-16(3)30-22(26-21)17-8-10-18(25)11-9-17/h4-11,15H,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWGOOKPAVTJRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazole Ring Formation

Methodology :

- Starting materials : 4-Chlorobenzamide and ethyl acetoacetate.

- Reaction conditions : Cyclodehydration using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C for 4–6 hours[^7^].

- Mechanism : The β-keto ester reacts with the amide to form a β-ketoamide intermediate, which undergoes cyclization to yield the oxazole ring[^4^].

Equation :

$$

\text{4-Chlorobenzamide} + \text{Ethyl acetoacetate} \xrightarrow{\text{POCl}_3, \Delta} \text{2-(4-Chlorophenyl)-5-methyloxazole-4-carboxylic acid ethyl ester}

$$

Reduction and Bromination

- Reduction : The ester group is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)[^4^].

- Bromination : The hydroxymethyl group is converted to bromomethyl using phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C[^16^].

Product : 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyloxazole.

Synthesis of 2-Mercapto-3-Isopentylquinazolin-4(3H)-one

The quinazolinone core is functionalized with a thiol group at position 2 and an isopentyl group at position 3.

Formation of 2-Mercaptoquinazolin-4(3H)-one

Methodology :

- Starting materials : Anthranilic acid and thiourea.

- Reaction conditions : Reflux in hydrochloric acid (HCl) for 6–8 hours[^7^].

- Mechanism : Thiourea acts as a sulfur source, facilitating cyclization to form the thiolated quinazolinone.

Equation :

$$

\text{Anthranilic acid} + \text{Thiourea} \xrightarrow{\text{HCl, \Delta}} \text{2-Mercaptoquinazolin-4(3H)-one}

$$

N-Alkylation with Isopentyl Bromide

Methodology :

- Reagents : Isopentyl bromide, sodium hydride (NaH).

- Conditions : NaH (1.2 eq) in dimethylformamide (DMF) at 0°C, stirred for 12 hours[^13^].

- Mechanism : Deprotonation of the quinazolinone NH group enables nucleophilic substitution at the isopentyl bromide.

Product : 2-Mercapto-3-isopentylquinazolin-4(3H)-one.

Thioether Formation via Nucleophilic Substitution

The oxazole and quinazolinone moieties are coupled through a thioether bond.

Reaction Conditions

- Reagents : 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyloxazole, 2-mercapto-3-isopentylquinazolin-4(3H)-one, potassium carbonate (K₂CO₃).

- Solvent : Anhydrous DMF or ethanol.

- Conditions : Stirring at 60°C for 8–12 hours under nitrogen[^5^].

Mechanism : The thiolate anion (generated by K₂CO₃) attacks the bromomethyl group, displacing bromide.

Equation :

$$

\text{2-Mercapto-3-isopentylquinazolin-4(3H)-one} + \text{4-(Bromomethyl)oxazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Purification and Characterization

Purification

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures.

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7)[^4^].

Spectral Data (Representative)

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.05 (d, 6H, isopentyl CH₃), 2.45 (s, 3H, oxazole CH₃), 4.20 (s, 2H, SCH₂), 7.30–8.10 (m, 8H, aromatic)[^4^][^6^]. |

| IR (KBr) | 1670 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S)[^13^]. |

| MS (ESI) | m/z 486.1 [M+H]⁺[^4^]. |

Optimization Challenges and Solutions

Key Challenges

- Oxazole Bromination : Over-bromination can occur; controlled PBr₃ stoichiometry is critical[^16^].

- N-Alkylation Selectivity : Competing O-alkylation is mitigated using NaH in anhydrous DMF[^13^].

- Thioether Stability : Antioxidants (e.g., BHT) prevent disulfide formation during coupling[^5^].

Yield Improvements

- Oxazole synthesis : 65–70% yield after recrystallization[^7^].

- Thioether coupling : 60–75% yield with optimized base and solvent[^5^].

Comparative Analysis of Synthetic Routes

| Step | Method | Advantages | Limitations |

|---|---|---|---|

| Oxazole formation | Hantzsch cyclization | High regioselectivity | Requires strict temp. control[^7^] |

| Quinazolinone thiolation | Thiourea cyclization | One-pot synthesis | Acidic conditions may degrade substrates[^7^] |

| Thioether coupling | Nucleophilic substitution | Mild conditions | Competing elimination[^5^] |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several analogs, differing primarily in substituents and heterocyclic systems:

Key Observations :

- The 4-chlorophenyl group in the target compound contrasts with fluorophenyl (e.g., compounds 4 and 5 in ) and methoxyphenyl groups (e.g., ), which alter electronic properties (e.g., electron-withdrawing vs. donating effects).

Physicochemical Properties

Data from analogs suggest substituents critically impact melting points and solubility:

Trends :

- Bulky substituents (e.g., cyclohexylmethyl in I-19) correlate with higher melting points (162–164°C), while branched chains (e.g., isopentyl) may reduce crystallinity.

- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance stability but may reduce solubility in aqueous media .

Computational Insights

Density-functional theory (DFT) and wavefunction analysis tools like Multiwfn are instrumental in comparing electronic properties:

- Electrostatic Potential: The 4-chlorophenyl group in the target compound likely creates a localized electron-deficient region, enhancing interactions with electron-rich biological targets .

- Solvent Accessibility: The isopentyl chain may shield the quinazolinone core from metabolic degradation, as predicted by hydrophobicity calculations .

Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a complex organic molecule with potential pharmacological applications. Its structure integrates several functional groups, including oxazole and quinazolinone moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various research findings, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 394.92 g/mol. The structure features a thioether linkage and a chlorophenyl group, which are significant for its biological interactions.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one exhibit notable antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Acetylcholinesterase Inhibition

Compounds containing similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated that certain derivatives exhibit significant AChE inhibitory activity, with IC50 values indicating strong efficacy . This suggests that the compound may also possess neuroprotective properties.

Anticancer Potential

Research has indicated that quinazoline derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The specific compound under review may share these properties due to its structural analogies with known anticancer agents .

Case Studies and Research Findings

The biological activities of the compound can be attributed to its ability to interact with specific biological targets:

- AChE Inhibition : The thioether group may enhance binding affinity to the active site of AChE.

- Antimicrobial Action : The chlorophenyl moiety is known to contribute to membrane disruption in bacterial cells.

- Anticancer Mechanisms : The quinazoline core may interfere with signaling pathways involved in cell proliferation and survival.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core followed by functionalization. Key steps include:

- Thioether linkage formation : Use of heterocyclic thiol intermediates (e.g., oxazole-thiol derivatives) coupled with halogenated quinazolinones under nucleophilic substitution conditions. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C enhance reaction efficiency .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for steps requiring cyclization or condensation .

- Purification : Recrystallization in methanol/ethanol or column chromatography ensures high purity. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Table 1: Comparison of Synthesis Protocols

| Step | Conditions | Catalysts/Solvents | Yield* | Reference |

|---|---|---|---|---|

| Thioether formation | 70–80°C, 1 hour, PEG-400 | Bleaching Earth Clay | ~75–85% | |

| Quinazolinone cyclization | Microwave, 120°C, 30 min | DMF, K₂CO₃ | ~90% | |

| Purification | Recrystallization (MeOH/EtOH) | – | >95% purity |

*Yields are illustrative based on analogous reactions in cited studies.

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include aromatic protons (δ 7.0–8.5 ppm) and thioether methylene (δ 3.5–4.5 ppm) .

- IR : Confirm thioether (C–S stretch, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and intermolecular interactions. High-resolution data collection (λ = 0.71073 Å) with SHELXL refinement ensures accuracy .

- Computational Analysis : Multiwfn calculates electrostatic potential surfaces and electron localization functions to predict reactivity .

Q. What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay). IC₅₀ values are determined using dose-response curves (GraphPad Prism) .

- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) with membrane preparations. Data analyzed via Scatchard plots .

- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified oxazole (e.g., 4-fluorophenyl vs. 4-chlorophenyl) or isopentyl chains. Assess changes in logP (via XlogP3-AA) and steric bulk .

- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups. For example, bulkier substituents may reduce membrane permeability .

- Statistical modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., polar surface area, H-bond acceptors) with activity .

Q. What computational strategies predict binding mechanisms with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (PDB: 1ATP). Prioritize poses with lowest Gibbs free energy (ΔG ≤ −8 kcal/mol) .

- Molecular dynamics (GROMACS) : Run 100-ns simulations to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .

- Quantum mechanics (QM/MM) : Calculate charge transfer and orbital interactions at the binding site using Gaussian 16 .

Q. How can contradictory synthesis data be resolved to optimize protocols?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design (e.g., temperature, solvent polarity, catalyst loading) to identify critical parameters. Response surface methodology (RSM) models interactions .

- Statistical analysis : Compare yields via ANOVA. For example, microwave-assisted synthesis () may outperform conventional heating () with p < 0.05 .

- Scale-up challenges : Address solvent volume effects (e.g., PEG-400 viscosity) using continuous-flow reactors .

Q. What strategies improve metabolic stability based on physicochemical properties?

Methodological Answer:

- LogP optimization : Reduce hydrophobicity (target XlogP ~3–5) via substituent modification to enhance solubility. Use SwissADME for predictions .

- Prodrug design : Introduce ester or amide prodrug moieties to mask thioether groups, improving oral bioavailability .

- Microsomal stability assays : Incubate with liver microsomes (CYP450 enzymes). Quantify parent compound via LC-MS/MS to calculate half-life (t₁/₂) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.